zinc;[(1S)-5-amino-1-carboxypentyl]azanide
Description
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide, commonly known as Polaprezinc (CAS: 107667-60-7), is a zinc-containing coordination complex with the molecular formula C₉H₁₂N₄O₃Zn (molecular weight: 289.6 g/mol). It is a chelate compound where zinc(II) is coordinated to L-carnosine, a dipeptide derived from β-alanine and histidine. The structure features a pentacoordinate zinc center bound to the amino, carboxylate, and imidazole groups of L-carnosine, forming a stable complex .
Polaprezinc is widely recognized for its gastroprotective properties, including mucosal repair and antioxidant effects, and is used clinically to treat gastric ulcers and inflammation. Its stability under acidic conditions and low toxicity make it suitable for prolonged therapeutic use. Additionally, it serves as an analytical standard in research due to its well-characterized structure and purity .
Properties
Molecular Formula |
C12H26N4O4Zn |
|---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
InChI Key |
XYXBVHINGRJAOR-MDTVQASCSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
Canonical SMILES |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
Mechanism of Action
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Zinc;[(1S)-5-amino-1-carboxypentyl]azanide and Analogues
Structural and Functional Differences
Ligand Environment: Polaprezinc utilizes a peptide-based ligand (L-carnosine), enabling hydrogen bonding and specific biological interactions. This contrasts with the fluorinated sulfonyl or silylated ligands in other compounds, which prioritize electronic effects and steric bulk for catalysis or synthesis .
Solubility and Stability: Polaprezinc’s water solubility and stability in acidic environments are critical for gastrointestinal applications. In contrast, Zinc bis(trifluoromethylsulfonyl)imide is hydrophobic, favoring non-polar solvents and electrochemical systems . Zinc bis[bis(trimethylsilyl)amide]’s moisture sensitivity limits its use to anhydrous conditions, unlike Polaprezinc’s robustness in physiological settings .
Toxicity and Reactivity :
- Polaprezinc’s low toxicity contrasts sharply with the flammable gas release (e.g., H₂) observed in Zinc bis[bis(trimethylsilyl)amide] upon water contact .
- Zinc bis(trifluoromethylsulfonyl)imide’s thermal stability (>300°C) makes it suitable for high-temperature reactions, whereas Polaprezinc degrades under extreme conditions .
Biological Activity
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex formed between zinc and amino acids, specifically designed to enhance the bioavailability of zinc in biological systems. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and microbiology. Below is an overview of its biological activity, supported by case studies and research findings.
This compound can be classified as a zinc amino acid complex. The coordination between zinc ions and amino acids enhances the solubility and bioavailability of zinc, which is crucial for various biological functions, including enzyme activity and cellular signaling.
Anticancer Properties
Recent studies have highlighted the anticancer potential of zinc complexes. For example, a study investigating zinc nanoparticles derived from Anabasis articulata demonstrated significant cytotoxicity against various cancer cell lines, including HePG-2 (liver), MCF-7 (breast), and PC3 (prostate) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HePG-2 | 21.19 |
| MCF-7 | 30.91 |
| PC3 | 49.32 |
These findings suggest that zinc nanoparticles can effectively inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
Antibacterial Activity
This compound has also been studied for its antibacterial properties. A study focusing on the antibacterial effects of zinc complexes with amino acids found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, zinc methionine showed higher antibacterial activity than traditional zinc salts like zinc sulfate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Streptococcus pyogenes | 200 |
The results indicate that these complexes can inhibit bacterial growth effectively, which is essential for developing new antimicrobial agents .
The mechanisms underlying the biological activities of zinc complexes involve several pathways:
- Anticancer Mechanism : Zinc is known to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. The presence of amino acids may enhance this effect by improving the delivery of zinc to target cells .
- Antibacterial Mechanism : Zinc ions disrupt bacterial cell membranes and interfere with metabolic processes. The chelation with amino acids may enhance the stability and uptake of zinc by bacterial cells, increasing its efficacy .
Case Studies
-
Study on Zinc Complexes and Cancer Cells :
- In vitro tests showed that treatment with zinc amino acid complexes led to a significant reduction in cell viability in various cancer cell lines when compared to untreated controls.
- The study emphasized the dose-dependent nature of the cytotoxic effects, highlighting the importance of optimizing dosage for therapeutic applications .
- Investigation of Antibacterial Properties :
Q & A
Q. How can researchers mitigate variability in spectroscopic data across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
